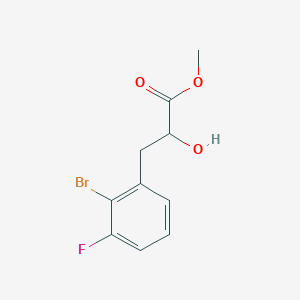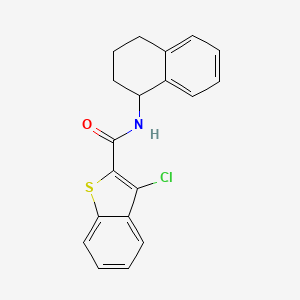![molecular formula C10H8ClNO4 B13585602 4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted dioxane ring fused with an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the dioxane ring: The initial step involves the formation of the 1,3-dioxane ring, which is achieved through the reaction of appropriate diols with chlorinating agents under controlled conditions.
Introduction of the chloro substituent: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxazolidinone ring: The final step involves the cyclization of the intermediate compound with an appropriate amine and carbonyl source to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride
- (7-chloro-1,3-dioxaindan-5-yl)methanol
Uniqueness
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a chloro-substituted dioxane ring and an oxazolidinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClNO4 |
|---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
4-(7-chloro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-5(7-3-14-10(13)12-7)2-8-9(6)16-4-15-8/h1-2,7H,3-4H2,(H,12,13) |
InChI Key |
GILNSQPCQRAMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC3=C(C(=C2)Cl)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


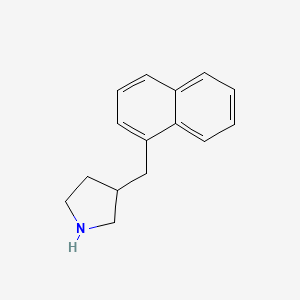
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
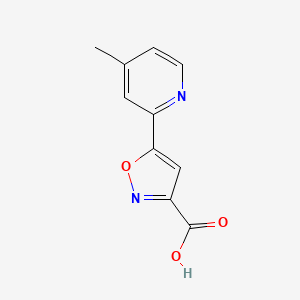
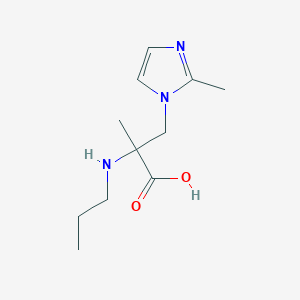
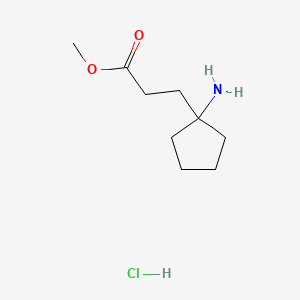
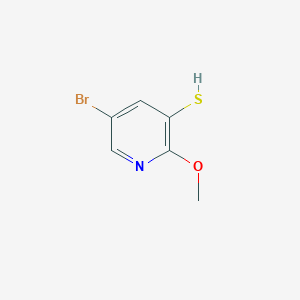
amine](/img/structure/B13585558.png)

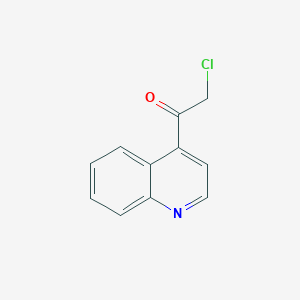

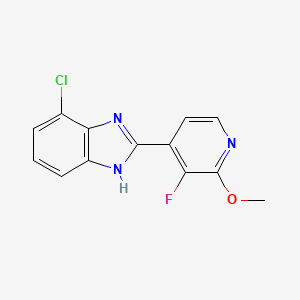
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
